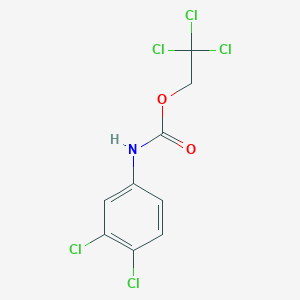
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trichloroethyl group and a dichlorocarbanilate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate typically involves the reaction of 2,2,2-Trichloroethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,2,2-Trichloroethanol} + \text{3,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.
Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. The pathways involved may include the inhibition of metabolic processes and interference with cellular signaling.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis.
3,4-Dichlorophenyl isocyanate: A precursor in the synthesis of various carbamates.
2,2,2-Trichloroethanol: A related compound with different applications.
Uniqueness
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
特性
CAS番号 |
85221-18-7 |
|---|---|
分子式 |
C9H6Cl5NO2 |
分子量 |
337.4 g/mol |
IUPAC名 |
2,2,2-trichloroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H6Cl5NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
InChIキー |
OOHJLYSGGJCZCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)OCC(Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
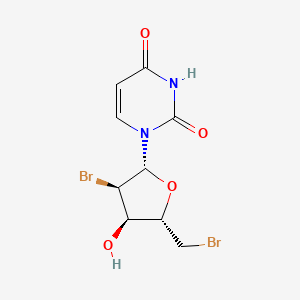
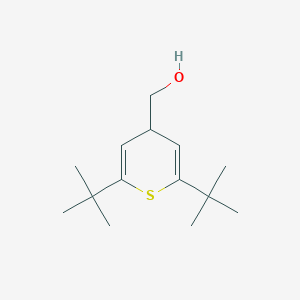
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
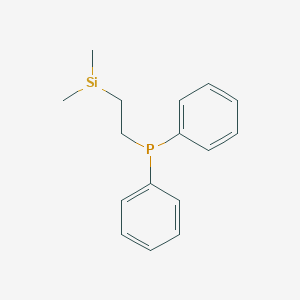
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
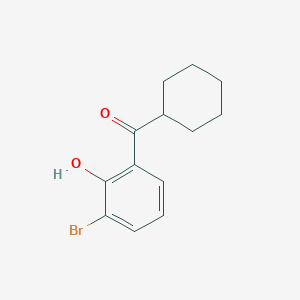
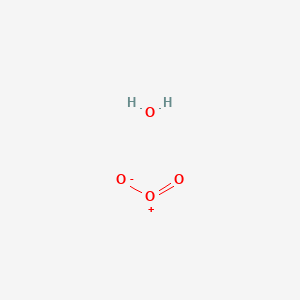
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
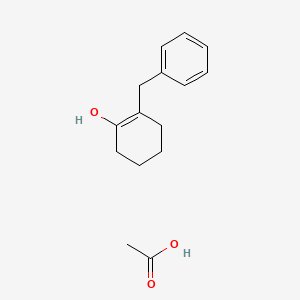
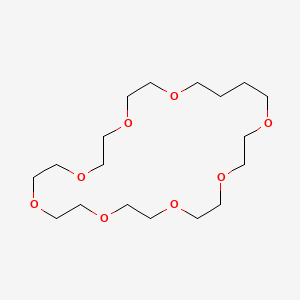
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
